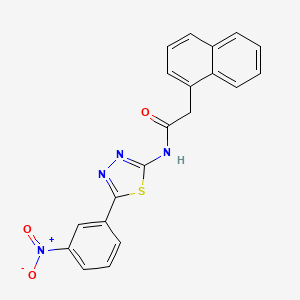![molecular formula C18H22N4O3 B2792717 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea CAS No. 324042-85-5](/img/structure/B2792717.png)
3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea is a complex organic compound characterized by its adamantyl and nitrophenyl groups. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. The nitrophenyl group, on the other hand, is known for its electron-withdrawing properties, making the compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea typically involves the following steps:
Starting Materials: The synthesis begins with 1-adamantylamine and 4-nitrobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the Schiff base intermediate.
Formation of Urea Derivative: The Schiff base intermediate is then reacted with an isocyanate to form the final product, this compound.
Análisis De Reacciones Químicas
1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The adamantyl group can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions but generally include nitro, amino, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of advanced materials due to its rigid structure and unique chemical properties.
Mecanismo De Acción
The mechanism of action for 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides a rigid framework that can fit into specific binding sites, while the nitrophenyl group can participate in various electronic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea can be compared with similar compounds such as:
N-(1-Adamantyl)-N’-(4-chlorophenyl)urea: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its electronic properties and reactivity.
1-(1-Adamantyl)ethylamine hydrochloride: This compound lacks the nitrophenyl group and has different applications, particularly in antiviral research.
The uniqueness of 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea lies in its combination of the adamantyl and nitrophenyl groups, which impart distinct physical and chemical properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(21-19-11-12-1-3-16(4-2-12)22(24)25)20-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,20,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTANGRFDLWWPP-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2792635.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2792637.png)
![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)
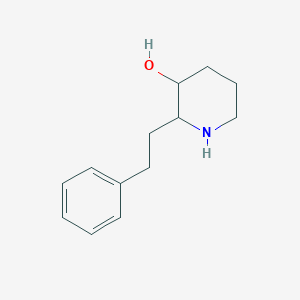
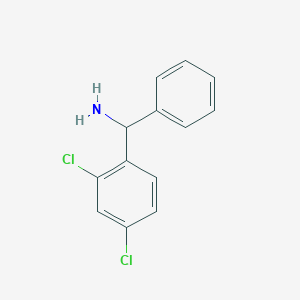
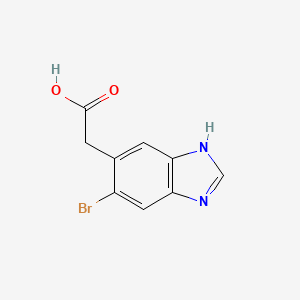
![5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2792648.png)
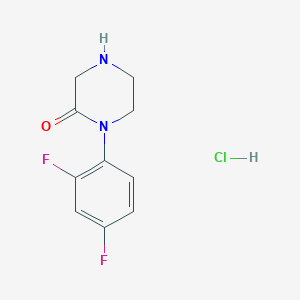
![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2792654.png)
![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)
